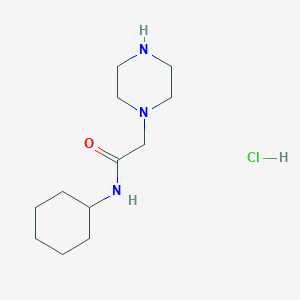

Esaprazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

91290-76-5 |

|---|---|

Molecular Formula |

C12H24ClN3O |

Molecular Weight |

261.79 g/mol |

IUPAC Name |

N-cyclohexyl-2-piperazin-1-ylacetamide;hydrochloride |

InChI |

InChI=1S/C12H23N3O.ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;/h11,13H,1-10H2,(H,14,16);1H |

InChI Key |

NJIZIJFDFPHEQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCNCC2.Cl |

Related CAS |

64204-55-3 (Parent) |

Origin of Product |

United States |

Synthetic Pathways and Structural Derivations of Esaprazole Hydrochloride

Strategic Approaches to Esaprazole (B1671243) Hydrochloride Synthesis

The core of Esaprazole synthesis lies in the asymmetric oxidation of a prochiral sulfide (B99878) precursor. scispace.comresearchgate.net Various methods have been developed to achieve high enantioselectivity, yielding the desired (S)-isomer. e3s-conferences.org

The critical step in producing Esaprazole is the enantioselective oxidation of the sulfide group in pyrmetazole. rsc.org Achieving high enantiomeric excess has been a significant area of research, leading to the development of several successful methodologies. e3s-conferences.orgrsc.org

Three primary methods have been extensively explored for the industrial-scale synthesis of Esaprazole: transition metal catalysis, bio-enzyme catalysis, and oxaziridine (B8769555) oxidation. e3s-conferences.orgresearchgate.net Each approach presents distinct advantages and challenges in achieving high yield and enantioselectivity. e3s-conferences.org

Transition Metal Catalysis : This method often involves the use of chiral transition metal complexes to catalyze the asymmetric oxidation of the sulfide precursor. e3s-conferences.org Titanium complexes, in particular, have proven to be powerful catalysts for generating optically active Esaprazole. researchgate.net A notable example is the use of a titanium/tartrate catalytic system. researchgate.net The enantioselectivity is influenced by factors such as the choice of metal, the chiral ligand, the oxidant, and the reaction conditions. e3s-conferences.orgrsc.org Commonly used oxidants include hydrogen peroxide and cumene (B47948) hydroperoxide (CHP). e3s-conferences.org

Bio-enzyme Catalysis : This "green chemistry" approach utilizes enzymes, such as monooxygenases, to catalyze the oxidation process under mild conditions. e3s-conferences.orgacs.org Baeyer-Villiger monooxygenase (BVMO) has been identified as a key enzyme in the oxidation of the omeprazole (B731) thioether precursor to the chiral sulfoxide (B87167) product, Esaprazole. e3s-conferences.org This method is lauded for its high product conversion rate, good enantioselectivity, and reduced environmental impact due to the use of molecular oxygen as a green cosubstrate. e3s-conferences.orgacs.org

Oxaziridine Oxidation : Chiral oxaziridine derivatives are effective reagents for the asymmetric oxidation of sulfides to sulfoxides. e3s-conferences.orglibretexts.org This method can achieve high yields and enantiomeric selectivity in the synthesis of Esaprazole. e3s-conferences.org The reaction typically takes place in organic solvents and involves a base as a catalyst for the direct oxidation of the sulfide with the chiral oxaziridine. e3s-conferences.orgresearchgate.net

The development of efficient chiral catalysts is paramount for the enantioselective oxidation of the sulfide precursor to Esaprazole.

Transition Metal Complexes : Chiral titanium complexes are widely used. researchgate.net A highly efficient synthesis of Esaprazole with an enantioselectivity of >94% ee has been achieved using titanium-mediated oxidation with cumene hydroperoxide (CHP) in the presence of (S, S)-diethyl tartrate ((S, S)-DET). scispace.com Vanadyl complexes with chiral Schiff bases have also been explored as catalysts for the asymmetric oxidation of the corresponding sulfide to omeprazole. researchgate.net Furthermore, manganese complexes have been utilized in a facile and environmentally friendly method for the asymmetric oxidation of sulfides with H2O2, yielding chiral sulfoxides in high yields and excellent enantioselectivities. rsc.org Iron-based Schiff base coordination catalysts have also been investigated for the asymmetric synthesis of Esaprazole. e3s-conferences.org

Biocatalysis : Engineered Baeyer-Villiger monooxygenases have been developed to improve the efficiency of the enzymatic oxidation of pyrmetazole. scientificupdate.com Through directed evolution, significant improvements in enzyme activity and enantioselectivity have been achieved, resulting in >99% ee and minimal sulfone impurity. scientificupdate.com The use of a ketoreductase-mediated propan-2-ol oxidation system for NADPH co-factor recycling enhances the sustainability of this biocatalytic approach. scientificupdate.com

The following table summarizes the performance of various catalytic systems in the asymmetric synthesis of Esaprazole.

| Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Titanium/(S,S)-DET | Cumene Hydroperoxide | High | >94 | scispace.com |

| Engineered BVMO | Molecular Oxygen | 87 (lab-scale) | >99 | e3s-conferences.org |

| Oxaziridine Derivatives | - | High | High | e3s-conferences.org |

| Vanadyl/Chiral Schiff Base | - | - | - | researchgate.net |

| Manganese Complex | Hydrogen Peroxide | up to 95 | >99 | rsc.org |

| Iron-based Schiff Base | - | - | - | e3s-conferences.org |

The synthesis of the prochiral sulfide precursor, often referred to as pyrmetazole, is a crucial step preceding the asymmetric oxidation. rsc.org This involves the condensation of two key intermediates: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole (B30804). sphinxsai.comprepchem.comlkchiralchina.com

The reaction typically involves suspending 5-methoxy-2-mercaptobenzimidazole in an alcohol and treating it with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. prepchem.com The 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride itself is an important heterocyclic intermediate synthesized from 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine (B92270). google.com

Stereoselective Synthesis of Esaprazole (S-Isomer)

Polymorphism and Solid-State Chemistry of Esaprazole Hydrochloride Intermediates

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development as it can influence the stability, solubility, and bioavailability of the final drug product. researchgate.net While specific studies on the polymorphism of this compound intermediates are not extensively detailed in the provided search results, the solid-state chemistry of benzimidazole (B57391) derivatives and proton pump inhibitors, in general, is an area of active investigation. nih.govmdpi.com

The final salt form of Esaprazole, such as Esaprazole sodium, has been shown to exist in different polymorphic forms. justia.com The stability of Esaprazole is a concern, as it is susceptible to degradation in acidic environments. bohrium.com This necessitates careful control of the solid-state properties of both the final active pharmaceutical ingredient (API) and its intermediates to ensure product quality and stability. The study of disordered forms and the potential for intergrowth of polymorphic domains, as seen in compounds like promethazine (B1679618) hydrochloride, highlights the complexity of solid-state chemistry and the importance of thorough characterization of crystalline forms. researchgate.net

Design and Synthesis of Esaprazole Analogs

The design and synthesis of Esaprazole analogs are driven by the quest for improved pharmacological properties, such as enhanced stability, better efficacy, and altered metabolic profiles. researchgate.netnih.gov The basic pharmacophore of proton pump inhibitors is a 2-pyridylmethylsulfinylbenzimidazole structure. nih.gov Modifications to this core structure, particularly on the pyridine and benzimidazole rings, can significantly impact the compound's chemical reactivity and biological activity. nih.gov

Several strategies have been employed in the design of Esaprazole analogs:

Substitution on the Benzimidazole and Pyridine Rings : Altering the substituents on these rings is a common approach. For instance, the introduction of different groups can modulate the pKa of the pyridine nitrogen, which affects the drug's accumulation at the site of action. nih.gov A series of novel benzimidazole derivatives containing substituted pyrid-2-yl moieties have been synthesized and evaluated for anti-inflammatory and anti-ulcerogenic activities. nih.gov

Modification of the Core Heterocyclic System : Replacing the benzimidazole ring with other heterocyclic systems has been explored. Tenatoprazole, for example, features an imidazo[4,5-b]pyridine moiety instead of a benzimidazole ring, which results in a longer plasma half-life. wikipedia.orgslideshare.net

Conjugation with Other Moieties : In one study, polyhydroxy sugar moieties were conjugated to the N-benzimidazole position of omeprazole-like agents to explore their potential as anti-inflammatory agents with reduced gastric side effects. nih.gov

The synthesis of these analogs often follows similar synthetic routes to that of Esaprazole, involving the condensation of appropriately substituted pyridine and benzimidazole (or other heterocyclic) precursors, followed by oxidation of the resulting sulfide. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Analogs

The biological activity of Esomeprazole (B1671258) and its analogs, part of the 2-pyridylmethylsulfinylbenzimidazole class, is dictated by specific structural features that influence their ability to inhibit the gastric H+/K+-ATPase, or proton pump. nih.gov Structure-Activity Relationship (SAR) studies have elucidated the key chemical properties and substituent effects that govern the efficacy of these compounds.

The core pharmacophore consists of a substituted pyridine ring linked to a benzimidazole ring via a methylsulfinyl chain. nih.govtandfonline.com All three components—the pyridine, the benzimidazole, and the sulfinyl linker—are essential for the antisecretory effect. tandfonline.com The mechanism of action involves an acid-catalyzed intramolecular rearrangement to form a cationic sulfenamide (B3320178), the active inhibitor that covalently binds to cysteine residues on the proton pump. nih.gov Consequently, the SAR is heavily influenced by factors that control the rate of this activation.

Key determinants of activity include:

Pyridine Ring Substituents: Electron-donating groups on the pyridine ring enhance the basicity of the pyridine nitrogen (pKa1). This facilitates protonation in the acidic environment of the parietal cells, effectively trapping the drug at its site of action. nih.gov Specifically, methoxy (B1213986) groups at the 4-position and methyl groups at the 3- and 5-positions increase the nucleophilic character of the pyridine nitrogen, which accelerates the formation of the active sulfenamide. nih.gov

Benzimidazole Ring Substituents: The nature and position of substituents on the benzimidazole ring also modulate activity. The benzimidazole nucleus has been identified as a crucial element for the inhibitory action of these analogs. asm.org

Table 1: Structure-Activity Relationships of Esomeprazole Analogs

| Structural Feature | Effect on Activity | Rationale |

|---|---|---|

| Pyridine Ring | Essential for activity. | Forms part of the core pharmacophore required for proton pump inhibition. |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) on Pyridine | Increase Activity | Enhance the basicity (pKa) of the pyridine nitrogen, facilitating protonation and trapping at the site of action. This also increases the nucleophilicity of the pyridine, speeding the formation of the active inhibitor. nih.gov |

| Benzimidazole Ring | Essential for activity. | Key nucleus for inhibitory action; participates in the intramolecular rearrangement to the active sulfenamide. asm.org |

| Methylsulfinyl Linker | Essential for activity. | Undergoes acid-catalyzed conversion to the reactive sulfenamide species that covalently binds to the enzyme. nih.gov |

| Overall Lipophilicity | Modulates Activity | Influences membrane permeability and access to the target site. nih.gov |

Analog Synthesis for Modulation of σ1 Binding and Neuroprotection

The investigation into analogs of Esomeprazole and its parent compound, Omeprazole, has extended beyond gastric acid inhibition to include potential neuroprotective effects. Research has indicated that the parent compounds possess properties that may be beneficial in neurological contexts, although the synthesis of specific analogs designed to enhance these effects, particularly through modulation of the sigma-1 (σ1) receptor, is not a well-documented area of study.

Studies have shown that Omeprazole can exert anti-oxidant and anti-apoptotic effects, which are mechanisms relevant to neuroprotection. In experimental models of traumatic brain injury, Omeprazole administration was found to significantly reduce levels of the oxidative stress marker malondialdehyde and the activity of the apoptotic enzyme caspase-3. nih.gov This suggests a protective effect mediated by mitigating oxidative damage and programmed cell death. nih.gov

Further research has pointed toward an anti-inflammatory pathway for neuroprotection. Pyrazole-containing drugs, including Omeprazole, were observed to reduce the neurotoxicity of primary human microglia, the resident immune cells of the central nervous system. mdpi.com This finding implies that the neuroprotective effects of these compounds may occur through the inhibition of microglia activation, a key component of neuroinflammation. mdpi.com

However, the available scientific literature does not establish a direct link between the neuroprotective activities of Esomeprazole or its analogs and the modulation of the sigma-1 (σ1) receptor. While the sigma-1 receptor is a target for various therapeutic areas and is involved in cellular stress responses, there is no significant body of research describing the intentional synthesis of Esomeprazole analogs to target this receptor for neuroprotective outcomes. The observed neuroprotective qualities of the parent compound appear to stem from its anti-oxidant and anti-inflammatory properties. nih.govmdpi.com

Table 2: Investigated Properties of Parent Compound (Omeprazole) Related to Neuroprotection

| Investigated Effect | Mechanism | Context |

|---|---|---|

| Anti-oxidant | Reduction of malondialdehyde levels. | Experimental traumatic brain injury. nih.gov |

| Anti-apoptotic | Reduction of caspase-3 activity. | Experimental traumatic brain injury. nih.gov |

| Anti-inflammatory | Reduced neurotoxicity from activated microglia. | In vitro studies with human microglia. mdpi.com |

Molecular and Cellular Pharmacology of Esaprazole Hydrochloride

Primary Mechanism of Action: Inhibition of H+/K+-ATPase

The principal pharmacological effect of Esaprazole (B1671243) hydrochloride is the profound and long-lasting suppression of gastric acid secretion. This is achieved through the direct inhibition of the H+/K+-ATPase, the proton pump of the gastric parietal cell.

Irreversible Covalent Binding to Gastric Parietal Cell Proton Pump

Esaprazole is a prodrug that, in the acidic environment of the secretory canaliculi of parietal cells, undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide (B3320178). nih.govmdpi.com This activated form is highly reactive and forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase enzyme. mdpi.comresearchgate.netnih.gov This binding is irreversible, leading to the inactivation of the proton pump. nih.govnih.gov The inhibition of this final step in the acid secretion pathway effectively blocks both basal and stimulated gastric acid production, irrespective of the stimulus. nih.gov The regeneration of acid secretion requires the synthesis of new H+/K+-ATPase pumps, contributing to the prolonged duration of action of the drug. nih.gov

The specific cysteine residues on the proton pump that Esaprazole binds to are crucial for its inhibitory activity. While omeprazole (B731), the racemic mixture, binds to cysteines at positions 813 and 892, pantoprazole (B1678409), another PPI, binds to cysteine 822. nih.gov The precise binding sites of Esaprazole contribute to the stability and irreversibility of the inhibition.

Stereospecificity in Proton Pump Inhibition

Esaprazole is the S-enantiomer of omeprazole. nih.govnih.gov While both the S- and R-enantiomers of omeprazole are active, they are metabolized differently by the cytochrome P450 system, primarily by the enzyme CYP2C19. frontiersin.org The S-isomer, Esaprazole, is metabolized to a lesser extent than the R-isomer. sigmaaldrich.com This stereoselective metabolism results in a higher bioavailability and more consistent plasma concentrations of Esaprazole compared to racemic omeprazole. nih.govsigmaaldrich.com Consequently, at equivalent doses, Esaprazole provides more effective and sustained inhibition of the gastric proton pump, leading to superior control of intragastric pH. nih.govnih.gov

| Parameter | S-enantiomer (Esaprazole) | R-enantiomer | Reference |

|---|---|---|---|

| Metabolic Clearance | Lower | Higher (approx. 3 times higher) | sigmaaldrich.com |

| Bioavailability | Higher and more consistent | Lower | nih.govsigmaaldrich.com |

| Plasma Concentration (at equivalent doses) | Higher | Lower | nih.gov |

Secondary Molecular Targets and Biological Activities

Beyond its well-established role as a proton pump inhibitor, research has indicated that Esaprazole hydrochloride may interact with other molecular targets, potentially contributing to a wider range of biological effects.

Interaction with Sigma Opioid Receptors

To date, there is no direct scientific evidence in the reviewed literature to suggest a significant interaction or binding affinity of this compound with sigma-1 or sigma-2 opioid receptors. These receptors are known to bind a variety of psychotropic drugs and are involved in modulating various neurotransmitter systems. While some compounds exhibit affinity for both opioid and sigma receptors, extensive database searches and literature reviews did not yield any studies specifically investigating or demonstrating the binding or functional activity of this compound at these receptor sites.

Ligand Activity at Muscarinic Acetylcholine (B1216132) Receptors (M3 and M5)

Current scientific literature does not provide direct evidence of this compound acting as a ligand with significant agonist or antagonist activity at muscarinic acetylcholine receptors, specifically the M3 and M5 subtypes. Muscarinic receptors are involved in a wide array of physiological functions, and the M3 receptor, in particular, plays a role in smooth muscle contraction and glandular secretion. sigmaaldrich.com A study has shown that proton pump inhibitors as a class can inhibit choline-acetyltransferase (ChAT), the enzyme responsible for acetylcholine biosynthesis. This suggests an indirect influence on the cholinergic system. However, this does not equate to direct ligand activity at muscarinic receptors. Comprehensive searches of pharmacological databases and scientific literature did not reveal any studies that have characterized the binding or functional effects of this compound directly at M3 or M5 muscarinic receptors.

Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH)

Emerging research has identified Dimethylarginine Dimethylaminohydrolase (DDAH) as a molecular target for proton pump inhibitors, including Esaprazole. DDAH is an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOSs). By inhibiting DDAH, PPIs can lead to an accumulation of ADMA, which in turn can reduce the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.

A high-throughput screening of over 130,000 small molecules identified PPIs as direct inhibitors of human DDAH1. Further studies demonstrated that esomeprazole (B1671258) (the active component of this compound) covalently interacts with and inactivates DDAH1 by targeting a cysteine residue. This inhibition of DDAH1 by a PPI may have implications for cardiovascular health, as reduced NO bioavailability is associated with endothelial dysfunction.

| Compound | Effect on DDAH1 | Mechanism of Interaction | Reference |

|---|---|---|---|

| Esomeprazole | Direct Inhibition | Covalent binding to a cysteine residue |

Pharmacokinetic and Pharmacodynamic Principles in Preclinical Models

Preclinical Pharmacokinetics of Esomeprazole (B1671258) Hydrochloride

The preclinical pharmacokinetic profile of esomeprazole has been characterized in several non-human mammalian species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Studies in various animal models have demonstrated that esomeprazole is readily absorbed following oral administration, although the rate and extent of absorption can vary between species.

In healthy Beagle dogs, the oral bioavailability of esomeprazole administered as enteric-coated granules was determined to be 71.4%. nih.govresearchgate.net Following a single oral administration, the peak plasma concentration (Cmax) was reached in approximately 1.81 hours. nih.gov Another study in healthy dogs reported a median oral bioavailability of 63.33% for an enteric-coated tablet formulation, with a median time to peak concentration (Tmax) of 105 minutes. researchgate.net Subcutaneous administration in dogs resulted in rapid absorption with a high bioavailability of 106%. nih.govresearchgate.net

A study in male Oryctolagus culus rabbits investigated the impact of stress on the pharmacokinetics of esomeprazole. The bioavailability of esomeprazole without immobilized stress was found to be 85.33%, which was significantly higher than the 61.33% observed under immobilized stress conditions, indicating that physiological stress can influence the absorption of the compound. ijpba.info

Pharmacokinetic studies in sheep following intravenous administration showed rapid elimination. frontiersin.orgnih.gov While oral absorption data in sheep is limited, intravenous administration provides a baseline for understanding the compound's disposition.

Interactive Data Table: Pharmacokinetic Parameters of Esomeprazole in Non-Human Mammalian Models

| Species | Formulation | Route of Administration | Bioavailability (%) | Tmax (hours) |

| Dog (Beagle) | Enteric-coated granules | Oral | 71.4 | 1.81 |

| Dog | Enteric-coated tablet | Oral | 63.33 | 1.75 |

| Dog (Beagle) | Solution | Subcutaneous | 106 | 0.38 |

| Rabbit | Not specified | Oral | 85.33 (no stress) | Not reported |

| Rabbit | Not specified | Oral | 61.33 (immobilized stress) | Not reported |

Esomeprazole undergoes extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) enzyme system. medex.com.bd The resulting metabolites are pharmacologically inactive. medex.com.bdnih.gov The main biotransformation pathways involve hydroxylation and desmethylation. medex.com.bdnih.gov

In vitro studies using liver microsomal preparations from rats, dogs, rabbits, and humans have identified several metabolites of esomeprazole. fda.gov The primary metabolites formed are the hydroxy and desmethyl derivatives of esomeprazole. medex.com.bdnih.gov A minor metabolic pathway leads to the formation of the sulfone metabolite. medex.com.bdnih.gov

The metabolism of esomeprazole is predominantly mediated by two key cytochrome P450 isoenzymes: CYP2C19 and CYP3A4. nih.gov The major part of esomeprazole's metabolism, leading to the formation of the hydroxy and desmethyl metabolites, is dependent on the CYP2C19 isoenzyme. medex.com.bdnih.gov The remaining portion of metabolism, which results in the formation of the sulfone metabolite, is catalyzed by CYP3A4. medex.com.bdnih.govnih.gov

The activity of CYP2C19 can exhibit genetic polymorphism, which can lead to inter-individual and inter-species differences in the metabolism and clearance of esomeprazole. nih.gov In species or individuals with lower CYP2C19 activity, the metabolism may shift to a greater reliance on the CYP3A4 pathway. nih.gov

Preclinical studies on the excretion of esomeprazole and its metabolites indicate that the primary route of elimination is through metabolism followed by excretion in the urine and feces. Since esomeprazole is the S-isomer of omeprazole (B731), data from omeprazole studies in animals provides relevant insight into the excretion pathways.

In studies with radiolabeled omeprazole in rats and dogs, approximately 20% to 30% of the administered intravenous or oral dose was excreted as metabolites in the urine, with the remainder being recovered in the feces within three days of administration. multiscreensite.com No unchanged drug was found in the urine of the species studied, confirming that esomeprazole is almost completely cleared by metabolism. multiscreensite.com

A study in sheep that received intravenous esomeprazole detected both esomeprazole and its sulfone metabolite in plasma, with the sulfone metabolite having a maximum concentration of 65.0 ng/mL. frontiersin.orgnih.gov

A 28-day toxicity study in rabbits was conducted to evaluate the toxicokinetics of a new esomeprazole product compared to a reference product. risksafety.ru In this study, rabbits received repeated oral doses of esomeprazole. The toxicokinetic parameters were evaluated after single and repeated administrations. risksafety.ru

The study found that the toxicokinetic profiles of the test and reference products were comparable. risksafety.ru No toxic effects were observed at the tested doses. risksafety.ru The No Observed Adverse Effect Level (NOAEL) was determined to be 14.3 times the maximum human therapeutic dose. risksafety.ru

Interactive Data Table: Toxicokinetic Parameters of Esomeprazole in Rabbits After Repeated Oral Administration

| Parameter | Dose 1 | Dose 2 |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC0-24 (ng·h/mL) | Data not available | Data not available |

| MRT (h) | Data not available | Data not available |

| T1/2 (h) | Data not available | Data not available |

(Specific numerical data for the toxicokinetic parameters were not provided in the cited source, but the study concluded comparable profiles between the test and reference products.) risksafety.ru

Biotransformation Pathways and Metabolite Profiling

Preclinical Pharmacodynamics of Esomeprazole Hydrochloride

The primary pharmacodynamic effect of esomeprazole is the inhibition of gastric acid secretion. This is achieved through the specific inhibition of the H+, K+-ATPase enzyme system (the proton pump) in gastric parietal cells. fda.gov Preclinical studies in various animal models have demonstrated the potent and dose-dependent acid-suppressing effects of esomeprazole.

In a study with healthy Beagle dogs, esomeprazole administration significantly increased the intragastric pH. nih.govresearchgate.net Following oral administration of enteric-coated granules, the mean percentage of time the intragastric pH was ≥3 and ≥4 was 88.2% and 82.5%, respectively. nih.govresearchgate.net Intravenous and subcutaneous administrations also resulted in significant increases in intragastric pH. nih.govresearchgate.net

A study in sheep demonstrated that a single intravenous dose of esomeprazole (1.0 mg/kg) resulted in a significant elevation of abomasal (gastric) pH. frontiersin.orgnih.gov The abomasal pH remained above 4.0 for at least 8 hours after administration, peaking at 5.94 at 2 hours post-administration. frontiersin.orgnih.gov

In isolated gastric glands from rabbits, esomeprazole inhibited histamine-induced acid formation with an IC50 of 0.162 µM. fda.gov

Gastric Acid Secretion Modulation in Animal Models

Preclinical investigations in animal models have been instrumental in elucidating the pharmacodynamic profile of esaprazole (B1671243) hydrochloride, particularly its effects on gastric acid secretion. These studies have provided a foundational understanding of its mechanism of action and its interactions with various physiological pathways that regulate stomach acid production.

Below is a summary of the observed effects of esaprazole on gastric secretory parameters in pylorus-ligated conscious rats.

| Gastric Secretion Parameter | Effect of Esaprazole |

| Volume | Decreased |

| Acid Output | Decreased |

| Pepsin Secretion | Decreased |

The mechanism underlying the antisecretory action of esaprazole appears to be closely linked to the cholinergic parasympathetic pathway. nih.gov Evidence from preclinical studies suggests that the inhibitory effects of esaprazole on gastric secretion are mediated through its influence on this pathway, likely involving both direct and indirect mechanisms. nih.gov This is further substantiated by observations of its effects in models where cholinergic stimulation is a key driver of acid secretion. The depressant action of esaprazole on gastric secretion is thought to depend on its peripheral anticholinergic activity, which includes a partial blockade of acid output and a significant reduction in vagally mediated gastrin release. nih.gov

The inhibitory profile of esaprazole hydrochloride is not uniform across all secretagogues, highlighting a degree of specificity in its mechanism of action. In anesthetized, stomach-perfused rats, esaprazole effectively inhibited gastric acid secretion that was evoked by either direct vagus nerve stimulation or the infusion of bethanechol, a muscarinic receptor agonist. nih.gov Similarly, studies in dogs with gastric fistulas showed that the most significant inhibitory effect was against 2-deoxy-D-glucose-induced acid output, another method for inducing vagal stimulation. nih.gov An intermediate level of inhibition was observed against bethanechol-evoked secretion in the same canine model. nih.gov

In contrast, esaprazole's efficacy was markedly different when tested against other stimulants. In an in vitro model using isolated guinea-pig gastric fundus, esaprazole did not counteract the acid output stimulated by histamine (B1213489), bethanechol, or pentagastrin. nih.gov Furthermore, in dogs, the lowest inhibitory activity was seen against histamine-stimulated secretion. nih.gov This differential effect suggests that esaprazole's primary site of action is upstream of the direct stimulation of parietal cells by histamine and gastrin, further implicating the cholinergic pathway as its principal target. nih.govnih.gov

The following table summarizes the differential effects of esaprazole on gastric acid secretion induced by various stimuli in preclinical models.

| Stimulant | Animal Model | Effect of Esaprazole on Acid Secretion |

| Vagus Nerve Stimulation | Anesthetized Rats | Inhibited nih.gov |

| Bethanechol | Anesthetized Rats | Inhibited nih.gov |

| 2-deoxy-D-glucose (Vagal Stimulant) | Dogs with Gastric Fistula | Greatest Inhibitory Effect nih.gov |

| Bethanechol | Dogs with Gastric Fistula | Intermediate Inhibition nih.gov |

| Histamine | Isolated Guinea-Pig Gastric Fundus | No Counteraction nih.gov |

| Bethanechol | Isolated Guinea-Pig Gastric Fundus | No Counteraction nih.gov |

| Pentagastrin | Isolated Guinea-Pig Gastric Fundus | No Counteraction nih.gov |

| Histamine | Dogs with Gastric Fistula | Lowest Inhibitory Activity nih.gov |

Advanced Preclinical Research and Mechanistic Investigations

In Vitro Pharmacological Investigations

In vitro studies are fundamental to understanding a compound's direct interactions with biological targets at a molecular and cellular level.

Receptor Binding Studies of Esaprazole (B1671243) and Analogs

Information regarding specific receptor binding studies for Esaprazole and its analogs is not extensively detailed in the available scientific literature. Pharmacological research has often focused more on its functional and physiological effects rather than specific high-affinity binding to classical receptors.

Enzymatic Inhibition Assays (e.g., DDAH, H+/K+-ATPase)

While Esaprazole is known for its effects on gastric acid secretion, its primary mechanism of mucosal protection appears to be distinct from direct, potent inhibition of the H+/K+-ATPase (proton pump). Studies have shown that Esaprazole's ability to protect the gastric mucosa from damage occurs at doses lower than those required to produce a significant antisecretory effect. nih.gov This suggests that while it may influence the proton pump, its cytoprotective actions are not solely dependent on this enzymatic inhibition.

There is no readily available preclinical data from the searched literature detailing the inhibitory activity of Esaprazole on dimethylarginine dimethylaminohydrolase (DDAH).

Cellular Mechanisms of Action Beyond Acid Suppression

Preclinical research has pointed towards cellular mechanisms for Esaprazole that extend beyond the simple suppression of gastric acid. One area of investigation has been its interaction with prostaglandin (B15479496) pathways. Esaprazole was found to increase the content of prostaglandins (B1171923) in the gastric mucosa; however, this effect was observed at doses that were higher than those needed for its cytoprotective activity. nih.gov

A key finding from these studies is that the gastric mucosal protection offered by Esaprazole was not diminished by indomethacin, a potent inhibitor of prostaglandin synthesis. nih.gov This crucial observation suggests that the protective mechanisms of Esaprazole are not exclusively reliant on the mobilization of endogenous prostaglandins and that other cellular pathways are likely involved. nih.gov

In Vivo Preclinical Models for Therapeutic Potential

In vivo models are critical for evaluating the therapeutic potential of a compound in a whole-organism context, providing insights into its physiological effects.

Gastrointestinal Models: Ulcer and Secretion Studies

Esaprazole has demonstrated significant protective activity in various preclinical models of gastric damage. In studies using rats, orally administered Esaprazole provided dose-dependent protection against the formation of mucosal damage induced by several potent necrotizing agents, including absolute ethanol, 0.2 N sodium hydroxide (B78521) (NaOH), and 0.6 N hydrochloric acid (HCl). nih.gov

This protective action was notable because it was observed at dose levels below those that inhibit gastric acid secretion, reinforcing the concept that its primary therapeutic benefit in these models stems from cytoprotective mechanisms rather than acid suppression alone. nih.gov

Table 1: Dose-Dependent Gastric Mucosal Protection by Esaprazole in Rats

| Necrotizing Agent | Esaprazole Dose | Outcome |

|---|---|---|

| Absolute Ethanol | Dose-Dependent | Prevention of mucosal damage |

| 0.2 N NaOH | Dose-Dependent | Prevention of mucosal damage |

| 0.6 N HCl | Dose-Dependent | Prevention of mucosal damage |

Non-Gastrointestinal Research Areas

Based on the available scientific literature, preclinical research on Esaprazole hydrochloride has been predominantly focused on its effects within the gastrointestinal system. There is a lack of significant published data investigating its therapeutic potential in non-gastrointestinal research areas.

Neuroprotective Effects in Cortical Neuron Cultures

Preclinical research specifically investigating the direct neuroprotective effects of this compound on primary cortical neuron cultures is limited in publicly available scientific literature. While some studies have explored the broader neurological effects of proton pump inhibitors (PPIs), data focusing on esaprazole's impact on the viability and function of cultured cortical neurons remains to be established.

Some research has investigated the effects of PPIs, such as pantoprazole (B1678409), on other neuronal cell types, like the SH-SY5Y human neuroblastoma cell line, suggesting potential neuroprotective effects against chemically-induced toxicity nih.gov. Additionally, broader discussions have reviewed the conflicting associations between long-term PPI use in humans and cognitive health, including potential links to dementia, which involves complex mechanisms beyond direct neuronal protection in a culture model researchgate.netresearchgate.net. One study noted that the PPI omeprazole (B731) can alter acid-sensing ion channels, which play a role in neuroprotection and neuronal excitability acs.org. However, these findings are not specific to esaprazole or primary cortical neuron cultures.

Pulmonary Models: Lung Injury and Fibrosis Amelioration

Preclinical studies have demonstrated the therapeutic potential of esaprazole in models of lung injury and pulmonary fibrosis. Research indicates that esaprazole can mitigate inflammatory and fibrotic processes in the lungs. In a mouse model of cotton smoke-induced lung injury, therapeutic administration of esomeprazole (B1671258) was found to significantly inhibit the progression of fibrosis throughout the lungs compared to controls frontiersin.org. It also reduced circulating markers of inflammation and fibrosis frontiersin.org.

Mechanistic studies using primary human lung epithelial cells and fibroblasts have shown that esaprazole's anti-fibrotic effects are linked to its ability to control pro-inflammatory and profibrotic molecules nih.gov. This is achieved partly through the nuclear translocation of the transcription factor Nrf2 and the induction of the cytoprotective molecule heme oxygenase 1 (HO1) nih.gov. Further investigations revealed that esaprazole downregulates the DDAH/iNOS pathway, which is involved in aberrant lung remodeling and fibrosis nih.gov. In studies using stimuli like bleomycin (B88199) or ionizing radiation to induce injury, esaprazole was shown to suppress the expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), adhesion molecules, and profibrotic proteins nih.govresearchgate.net.

The table below summarizes key findings from preclinical pulmonary models.

| Model System | Key Findings | Mechanism of Action |

| Mouse Model of Cotton Smoke-Induced Lung Injury | Significantly inhibited the progression of pulmonary fibrosis; Reduced circulating inflammatory and fibrotic markers. frontiersin.org | Extends the known anti-inflammatory and antifibrotic potential of PPIs. frontiersin.org |

| Rat Model of Bleomycin-Induced Lung Injury | Mitigated inflammatory and fibrotic responses by approximately 50%. nih.gov | Downregulation of proinflammatory cytokines and profibrotic proteins. frontiersin.orgnih.gov |

| In Vitro Human Lung Cells (Fibroblasts, Epithelial, Endothelial) | Suppressed expression of pro-inflammatory and profibrotic molecules; Inhibited fibroblast proliferation and collagen release. nih.govresearchgate.net | Upregulation of Nrf2/HO1 pathway; Downregulation of DDAH/iNOS pathway; Suppression of TGFβ receptors. nih.govresearchgate.net |

Oncological Applications: Radiosensitization and Anti-Cancer Activity

Esaprazole has emerged as a compound of interest in oncology due to its demonstrated anti-cancer properties and its ability to act as a radiosensitizer. Preclinical studies show that esaprazole can enhance the cell-killing effects of ionizing radiation, improving tumor control nih.govoncotarget.com. This radiosensitizing effect is significant because many solid tumors are only partially responsive to radiation therapy, and currently available radiosensitizers often come with significant toxicity to normal tissues nih.govoncotarget.com. By sensitizing cancer cells to radiation, esaprazole may help improve therapeutic ratios oncotarget.com. In vivo studies using a mouse model of Head and Neck Squamous Cell Carcinoma (HNSCC) showed greater tumor control in animals treated with a combination of radiation and esaprazole compared to either treatment alone nih.govoncotarget.com.

A key aspect of esaprazole's anti-cancer activity is its ability to inhibit the proliferation of cancer cells nih.gov. This effect has been observed across various cancer cell lines, including those derived from head and neck, breast, and lung cancers nih.gov. The inhibitory mechanism involves the arrest of the cell cycle. Mechanistic studies have demonstrated that esaprazole arrests cancer cells in the G0/G1 phase, preventing their entry into the S-phase for DNA replication nih.gov. This cell cycle arrest is achieved through the upregulation of the p21 protein, a potent inhibitor of cyclin-dependent kinases (Cdks), and subsequent inhibition of Cdk1 and Cdk2 nih.govoncotarget.com. In one study, esaprazole inhibited the proliferation of HN30 cells by about 50% at a concentration of 100 μM nih.gov. This anti-proliferative effect was also noted in esophageal adenocarcinoma cells and cisplatin-resistant ovarian cancer cells frontiersin.orgtandfonline.com.

The table below details the effects of esaprazole on various cancer cell lines.

| Cancer Cell Line | Key Findings on Proliferation | Mechanism |

| Head and Neck (HN30, HN31) | Dose-dependently inhibited cell proliferation; Arrested cells in the G0/G1 phase of the cell cycle. nih.gov | Upregulation of p21 protein; Inhibition of Cdk1 and Cdk2. nih.govoncotarget.com |

| Breast (MCF-7) | Demonstrated sensitivity to inhibition by esaprazole. nih.gov | Not specified. |

| Lung (NCI-H460) | Demonstrated sensitivity to inhibition by esaprazole. nih.gov | Not specified. |

| Ovarian (SKOV3, TOV112D) | Inhibited cell viability and proliferation in a concentration- and time-dependent manner. tandfonline.com | Downregulation of c-MYC, SKP2, and E2F1 expression. tandfonline.com |

| Gastric (AGS) | Inhibited cell proliferation in a dose- and time-dependent manner; Caused cell cycle arrest at S and G2/M phases. nih.gov | Not specified. |

| Esophageal Adenocarcinoma (OE33, SKGT-4) | Significantly inhibited cell proliferation. frontiersin.org | Not specified. |

Beyond its standalone anti-cancer effects, esaprazole has been shown to enhance the efficacy of various conventional chemotherapeutic agents. This chemosensitizing effect has been documented in multiple cancer types, including esophageal, gastric, and non-small-cell lung cancer mdpi.comsemanticscholar.orgnih.gov. Studies have shown that pretreatment of cancer cells with PPIs like esaprazole can lead to a significant reduction in the half-maximal inhibitory concentration (IC50) values for chemotherapeutic drugs such as cisplatin (B142131), 5-fluorouracil (B62378) (5-FU), and vinblastine (B1199706) oncotarget.com. In A549 non-small-cell lung cancer cells, combinations of esaprazole with cisplatin or carboplatin (B1684641) resulted in superior cytotoxicity and a synergistic interaction at low doses semanticscholar.org. Similarly, in esophageal cancer cell lines, esaprazole significantly enhanced the cytotoxic effect of 5-FU mdpi.comnih.gov.

| Cancer Type | Chemotherapeutic Agent(s) | Observed Effect |

| Esophageal Squamous Cell Carcinoma | 5-Fluorouracil (5-FU) | Significantly enhanced the cytotoxic effect of 5-FU on cancer cell lines. mdpi.comnih.gov |

| Gastric Carcinoma | Cisplatin | Increased the sensitivity of gastric carcinoma cells to cisplatin. nih.gov |

| Non-Small-Cell Lung Cancer (A549) | Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine | Combinations with cisplatin and carboplatin exhibited superior and synergistic cytotoxicity. semanticscholar.org |

| Ovarian Cancer (Cisplatin-Resistant) | Cisplatin | Showed synergistic effects in inhibiting proliferation, invasion, and migration of resistant cells. tandfonline.com |

| Various (Melanoma, Adenocarcinoma, Lymphoma) | Cisplatin, 5-Fluorouracil, Vinblastine | Pretreatment with PPIs sensitized cancer cells to these chemotherapeutic agents. oncotarget.com |

A significant challenge in radiation therapy is the damage inflicted on healthy tissues surrounding a tumor oncotarget.comnih.gov. Preclinical research suggests that esaprazole may help mitigate this normal tissue toxicity. In a preclinical model of radiation-induced dermatitis, a common side effect of radiotherapy, the topical application of esaprazole was shown to reduce both the inflammation and subsequent fibrosis (scarring) caused by ionizing radiation nih.gov. The mechanism for this protective effect appears to be linked to the induction of endogenous antioxidant defense systems, such as heme oxygenase 1 (HO1), and the downregulation of pro-inflammatory pathways nih.gov. This suggests that esaprazole could potentially serve a dual function: enhancing tumor radiosensitivity while simultaneously protecting normal tissue nih.gov.

Developmental and Reproductive Toxicology Studies in Preclinical Species

The developmental and reproductive toxicity of esaprazole has been evaluated in preclinical studies using rats and rabbits, as documented in regulatory filings fda.gov. These studies are designed to assess any potential adverse effects on reproductive capacity and fetal development.

In studies conducted on pregnant rats and rabbits, esaprazole was found not to be teratogenic, meaning it did not cause major birth defects fda.gov. In rats, treatment with esaprazole did not impact key reproductive endpoints such as the number of corpora lutea, implantations, or the number of live and dead fetuses fda.gov. Similarly, in pregnant rabbits, esaprazole magnesium did not affect these parameters, and no teratogenic effects were observed fda.gov.

The table below summarizes the findings from these key preclinical toxicology studies.

| Species | Study Type | Dosing | Key Findings |

| Rat | Embryo-fetal Development | Oral doses up to 280 mg/kg during gestation. fda.gov | No teratogenic effects or impact on fetal numbers/viability. Maternal toxicity (reduced weight gain) at the highest dose. fda.gov |

| Rabbit | Embryo-fetal Development | Oral doses up to 86 mg/kg/day during gestation. fda.gov | No teratogenic effects. Maternal toxicity (reduced weight gain) at mid and high doses. fda.gov |

| Rat | Pre- and Post-natal Development | Not specified. | Physeal dysplasia of the femur; Reduced femur, cortical bone, and tibial growth plate measurements. fda.gov |

| Rat | Juvenile Toxicity | Oral doses of 140 to 280 mg/kg/day. fda.gov | Decreased body weight and body weight gain; Changes in bone morphology (decreased femur weight and length). fda.gov |

| Rabbit | 28-day General Toxicity | Oral doses corresponding to ~4.8 or 14.3 times the maximum human therapeutic dose. | Did not affect the reproductive system of male or female rabbits. risksafety.ru |

Analytical Methodologies for Esaprazole Hydrochloride Research

Chromatographic Separation and Quantification Techniques

High-Performance Liquid Chromatography (HPLC) Methods

Detection Strategies (e.g., UV Detection)

The quantitative analysis of Esaprazole (B1671243) hydrochloride frequently employs ultraviolet (UV) spectrophotometry due to its simplicity, cost-effectiveness, and sensitivity. This method relies on the principle that Esaprazole absorbs light in the UV spectrum at specific wavelengths. The choice of wavelength is critical and is often determined by the solvent or mobile phase used in the analytical method to achieve maximum absorbance and selectivity.

Several UV-based methods have been developed and validated for the determination of esomeprazole (B1671258) in various forms. A common approach involves High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV). In these methods, chromatographic separation is first achieved, and then the eluting compound is detected and quantified by its UV absorbance.

Different studies have reported various optimal wavelengths for detection:

An HPLC method for analyzing esomeprazole magnesium trihydrate in tablets used UV detection at 205 nm. jfda-online.com

Another RP-HPLC method for estimating esomeprazole in bulk and capsule dosage forms set the UV detector at 302 nm. isciii.eseijppr.com

A simple UV-spectrophotometric technique for measuring esomeprazole in bulk and dosage forms identified the maximum absorbance at 299 nm using methanol (B129727) as a solvent. ijrpr.com

A spectroscopic method based on the hydrolysis of esomeprazole with hydrochloric acid found that the resulting product shows maximum absorption at a wavelength of 352 nm, a shift from the 300 nm peak of esomeprazole alone. researchgate.netpensoft.netpensoft.net

The selection of the detection wavelength is a crucial step in method development, optimized to ensure high sensitivity and specificity for Esaprazole, particularly when separating it from potential degradation products or other compounds in a mixture. jfda-online.com

Application in Complex Matrices (e.g., pharmaceutical effluents)

Analyzing Esaprazole hydrochloride in complex matrices like pharmaceutical effluents presents significant challenges due to the presence of various excipients, intermediates, degradation products, and other pollutants. These interfering substances can affect the accuracy, precision, and sensitivity of the analytical method. Therefore, robust and specific methods are required for the reliable quantification of the drug in such environments.

A specific reversed-phase high-performance liquid chromatography (RP-HPLC) method has been successfully developed and validated for the estimation of esomeprazole in pharmaceutical industry washouts. eijppr.com This method demonstrates the feasibility of accurately measuring the compound in complex aqueous samples. eijppr.com

Key features of the method for effluent analysis include:

Chromatographic System : The separation was performed on a C18 Gemini NX column. eijppr.com

Mobile Phase : A mixture of a pH 7.3 phosphate (B84403) buffer, acetonitrile, and water was used in an isocratic mode. eijppr.com

Detection : A UV detector set at 302 nm was used for quantification. eijppr.com

Sensitivity : The method was developed to be highly reproducible and sensitive enough to determine esomeprazole levels below 10 ppm. eijppr.com

The validation of this method confirmed its suitability for its intended purpose, showing good accuracy, precision, specificity, and linearity for determining esomeprazole in pharmaceutical industry washouts. eijppr.com The presence of pharmaceuticals like esomeprazole in wastewater is a growing concern, and such analytical methods are crucial for monitoring the effectiveness of wastewater treatment processes and assessing potential environmental impact. scielo.brnih.gov

Method Validation Parameters: Linearity, Precision, Accuracy, Robustness, LOD, LOQ

Method validation is a critical requirement for ensuring the reliability and quality of analytical data. For this compound, various analytical methods have been rigorously validated according to guidelines from the International Council for Harmonisation (ICH). eijppr.comijrpr.compayeshdarou.ir The key validation parameters are detailed below.

Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For Esaprazole, linearity has been established across various concentration ranges with high correlation coefficients.

A UV-spectrophotometric method showed linearity in the range of 2-10 µg/mL with a correlation coefficient (r²) of 0.999. ijrpr.com

An HPLC-UV method was linear in the range of 100-1000 ng/mL with a correlation coefficient (r) of 0.9992. jfda-online.com

For analysis in pharmaceutical effluents, linearity was observed in the concentration range of 0.025–10 µg/mL. eijppr.com

Another HPLC method established linearity between 20-60 μg/mL with a correlation coefficient (r²) of 0.995. isciii.es

A UV spectrophotometric method based on hydrolysis obeyed Beer's law in the range of 1–40 µg/mL with a determination coefficient (R²) of 0.9997. researchgate.netpensoft.net

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).

An HPLC-UV method reported intra-day precision with RSD values of 0.66-0.86% and inter-day precision with RSD values of 0.84-1.11%. jfda-online.com

For the method analyzing pharmaceutical effluents, the RSD for both intra-day and inter-day precision was found to be less than 5%. eijppr.com

In another validated method, the %RSD for repeatability was found to be less than 2. ijrpr.com

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of pure analyte to a sample matrix.

Recovery studies for an HPLC method applied to tablets showed mean recoveries ranging from 97.82% to 98.22%. jfda-online.com

A UV-spectrophotometric method demonstrated a mean recovery of 98-99.23% for different concentrations. ijrpr.com

Validation studies confirmed the accuracy of the proposed methods with high recovery percentages. isciii.eseijppr.com

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, robustness is tested by varying parameters such as:

pH of the mobile phase nih.gov

Mobile phase composition nih.gov

Different chromatographic columns nih.gov

Flow rates nih.gov

Column temperature nih.gov The results from these tests for various esomeprazole analysis methods have been found to be within acceptable limits, confirming their robustness. isciii.es

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters define the sensitivity of the method. LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

An RP-HPLC method for effluents reported an LOD of 0.003 µg/mL and an LOQ of 0.009 µg/mL. eijppr.com

Another HPLC method determined the LOD and LOQ for esomeprazole to be 0.0001 µg/mL and 0.0004 µg/mL, respectively. isciii.es

For analysis in human plasma, the lower limit of quantification (LLOQ) was established at 5.0 ng/mL. jyoungpharm.org

Mechanistic Aspects of Drug Drug Interactions Involving Esaprazole Hydrochloride

pH-Dependent Absorption Alterations

By increasing the pH of the stomach, esaprazole (B1671243) hydrochloride can significantly alter the absorption of co-administered drugs whose bioavailability is dependent on gastric acidity. researchgate.netclinpgx.org This interaction is a class effect of proton pump inhibitors. celerion.com

Decreased Absorption of Acid-Dependent Drugs

Many pharmaceutical compounds, particularly weakly basic drugs, require an acidic environment for optimal dissolution and subsequent absorption. Esaprazole hydrochloride-induced hypochlorhydria can lead to decreased solubility and, consequently, reduced absorption and potential loss of efficacy for these medications. celerion.com For a drug to be absorbed, it must be dissolved, and for many weak bases, this dissolution is significantly higher in the acidic milieu of the stomach. celerion.com

Notable examples of drugs whose absorption is impaired by the elevated gastric pH caused by this compound include certain antiretroviral and antifungal agents. The solubility of the HIV protease inhibitor atazanavir, for instance, is highly pH-dependent and decreases as pH increases. drugs.com Co-administration with PPIs like esomeprazole (B1671258) can lead to substantially reduced plasma concentrations of atazanavir, potentially compromising its therapeutic efficacy. drugs.comdrugs.comescholarship.orgcjhp-online.canih.gov Similarly, the absorption of the antifungal drug ketoconazole (B1673606) is significantly reduced when gastric acidity is lowered. clevelandclinicmeded.comresearchgate.netmedex.com.bd Other affected medications include certain iron salts, which require an acidic environment for proper absorption. clevelandclinicmeded.commedex.com.bddrugbank.com

| Drug | Therapeutic Class | Mechanism of Interaction |

|---|---|---|

| Atazanavir | Antiretroviral (HIV Protease Inhibitor) | Reduced solubility and absorption in an elevated pH environment. drugs.comdrugs.com |

| Ketoconazole | Antifungal | Requires acidic environment for dissolution and absorption. clevelandclinicmeded.comresearchgate.net |

| Iron Salts | Mineral Supplement | Acid-dependent absorption for optimal bioavailability. medex.com.bddrugbank.com |

Increased Absorption of pH-Sensitive Drugs

Conversely, drugs that are acid-labile (prone to degradation in acidic environments) may exhibit increased absorption and bioavailability when co-administered with this compound. The suppression of gastric acid provides a more neutral environment, protecting these drugs from degradation before they can be absorbed in the small intestine.

Cytochrome P450 Enzyme System Modulation

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. medex.com.bdclinpgx.org Its interaction with these enzymes, particularly CYP2C19, is a key mechanism for metabolic drug-drug interactions.

This compound as a Competitive Inhibitor of CYP2C19 and CYP2C9

This compound acts as an inhibitor of the CYP2C19 isoenzyme. nih.govnih.gov In vitro studies have demonstrated that it competitively inhibits CYP2C19 activity. nih.govsemanticscholar.org Research comparing various PPIs found esomeprazole to be a potent inhibitor of CYP2C19, with a reported inhibition constant (Ki) of approximately 8 µM. nih.gov This inhibitory potential is considered one of the most significant in its class, alongside omeprazole (B731). drugbank.comresearchgate.net

Regarding CYP2C9, this compound is considered a weak inhibitor. researchgate.net In vitro studies of various PPIs have shown that their inhibitory effects on CYP2C9 are substantially less potent than their effects on CYP2C19. nih.gov Some studies suggest that esomeprazole does not have a clinically relevant potential to interact with drugs metabolized by CYP2C9. researchgate.netclinpgx.orgnih.gov

| CYP Isoenzyme | Type of Inhibition | Inhibitory Potency (Ki or IC50) |

|---|---|---|

| CYP2C19 | Competitive | Ki ≈ 8 µM nih.gov |

| CYP2C9 | Weak Inhibition | IC50 > 40 µM drugbank.com |

Impact on Metabolism and Clearance of Co-administered Substrates

The inhibition of CYP2C19 by this compound can lead to clinically significant interactions by decreasing the metabolism and clearance of other drugs that are substrates for this enzyme. This results in higher plasma concentrations of the co-administered drug, potentially increasing the risk of concentration-dependent adverse effects.

For example, the co-administration of this compound with diazepam, a CYP2C19 substrate, has been shown to result in a 45% decrease in the clearance of diazepam, leading to elevated plasma levels. clevelandclinicmeded.commedex.com.bd Other drugs metabolized by CYP2C19, such as the anticonvulsant phenytoin (B1677684) and the anticoagulant (R)-warfarin, may also be affected, although the interactions may not always be clinically significant. researchgate.netclinpgx.orgnih.gov

Absence of Significant Interaction with Other CYP Isoenzymes (e.g., CYP1A2, 2A6, 2D6, 2E1, 3A4)

Studies have generally shown that this compound does not have a clinically significant inhibitory or inductive effect on other major CYP isoenzymes. researchgate.netclinpgx.org Research indicates no apparent potential for interactions with drugs metabolized by CYP1A2, CYP2A6, CYP2C9, CYP2D6, or CYP2E1 at therapeutic doses. clinpgx.orgnih.gov

While this compound is partially metabolized by CYP3A4, it does not appear to be a significant inhibitor of this enzyme. researchgate.netclinpgx.org However, some studies involving high doses of esomeprazole have noted a minor induction of CYP1A2 and weak inhibition of CYP3A4. bohrium.comnih.govresearchgate.net These effects are generally not considered to be of clinical relevance at standard therapeutic doses. clinpgx.org All PPIs, including esomeprazole, are considered poor inhibitors of CYP2D6. nih.govsemanticscholar.org

Pharmacodynamic Interactions: Beyond Cytochrome P450

While the metabolic pathways involving Cytochrome P450 (CYP) enzymes are a primary source of pharmacokinetic drug-drug interactions, this compound also participates in significant pharmacodynamic interactions that are independent of this system. These interactions stem directly from its mechanism of action as a proton pump inhibitor (PPI). patsnap.comclevelandclinicmeded.com By irreversibly binding to and inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, this compound profoundly suppresses gastric acid secretion, leading to an increase in intragastric pH. patsnap.comclevelandclinicmeded.comdrugbank.com This alteration of the gastric environment is the principal driver of pharmacodynamic drug-drug interactions, primarily by affecting the absorption of other orally administered drugs. nih.gov

The solubility and absorption of many drugs are dependent on the pH of the gastrointestinal tract. A drug that requires an acidic environment for optimal dissolution and absorption may have its bioavailability significantly reduced when co-administered with this compound. Conversely, the absorption of acid-labile drugs may be enhanced.

Key Mechanisms of Pharmacodynamic Interactions:

Altered Drug Absorption Due to Increased Gastric pH: The most significant pharmacodynamic interaction mechanism for this compound, beyond CYP450 metabolism, is the alteration of gastric pH. clevelandclinicmeded.comnih.gov This can lead to decreased absorption of drugs that are weak bases and require an acidic environment for ionization and dissolution, such as certain antifungal agents and antiretrovirals. nih.govnews-medical.net For instance, the absorption of ketoconazole is significantly impaired when gastric pH is elevated. clevelandclinicmeded.comnih.gov Similarly, the bioavailability of iron salts can be reduced. clevelandclinicmeded.com

Impact on Drugs with pH-Dependent Formulations: Enteric-coated formulations are designed to protect acid-labile drugs from the acidic environment of the stomach, allowing them to pass into the more alkaline environment of the small intestine for absorption. By increasing the gastric pH, this compound can cause the premature dissolution of some pH-dependent coatings in the stomach, which may lead to the degradation of the active drug or altered absorption patterns.

Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH): Research has indicated that proton pump inhibitors, such as Esomeprazole (the S-isomer of omeprazole, to which Esaprazole is related), may inhibit the activity of DDAH. drugbank.com This enzyme is crucial for cardiovascular health. While the clinical significance of this interaction is still being fully elucidated, it represents a pharmacodynamic interaction that is not related to CYP enzymes or altered gastric pH.

The following table summarizes key research findings on pharmacodynamic interactions involving proton pump inhibitors that are not mediated by the Cytochrome P450 system.

| Interacting Drug | Mechanism of Interaction | Observed Effect |

| Ketoconazole | Decreased dissolution and absorption due to increased gastric pH. clevelandclinicmeded.comnih.gov | Reduced plasma concentrations and potential decrease in antifungal efficacy. clevelandclinicmeded.comnews-medical.net |

| Atazanavir | Reduced aqueous solubility at higher pH levels. news-medical.net | Decreased absorption and lower plasma concentrations, potentially leading to loss of virologic response. news-medical.net |

| Iron Salts | Reduced conversion of ferric to ferrous iron, which is the more readily absorbed form, in a less acidic environment. clevelandclinicmeded.com | Impaired absorption of dietary and supplemental iron. clevelandclinicmeded.com |

| Digoxin | Increased absorption due to reduced acid-catalyzed degradation in the stomach. nih.gov | Potentially increased bioavailability and risk of toxicity, although this effect is considered minor for Esomeprazole. nih.gov |

These examples underscore the importance of considering the pharmacodynamic effects of this compound when co-administering other medications. The profound and sustained elevation of gastric pH is a key therapeutic action but also a significant source of drug-drug interactions that are distinct from metabolic enzyme inhibition. clevelandclinicmeded.comnih.gov

Advanced Formulation Science and Drug Delivery Systems for Esaprazole Hydrochloride

Strategies for Enhanced Oral Bioavailability and Stability

The primary challenge in the oral delivery of Esaprazole (B1671243) hydrochloride is its degradation in the acidic milieu of the stomach. To overcome this, various formulation strategies have been developed to protect the drug and ensure its release in the more alkaline environment of the small intestine.

Enteric Coating Technologies and pH-Dependent Release Mechanisms

Enteric coating is a fundamental and widely used technique to protect acid-labile drugs like Esaprazole hydrochloride from gastric fluid. This approach involves applying a polymer barrier to tablets or beads that remains intact at the low pH of the stomach but dissolves at the higher pH of the small intestine.

Several polymers are employed for the enteric coating of Esaprazole formulations, including:

Eudragit series (methacrylic acid copolymers)

Hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP)

Cellulose (B213188) acetate (B1210297) phthalate (CAP)

A study on the formulation of enteric-coated Esomeprazole (B1671258) magnesium trihydrate tablets utilized Acryl-EZE®, a methacrylic acid and ethyl acrylate (B77674) copolymer, for the coating. The tablets were prepared by direct compression and then coated. In vitro studies showed that the enteric-coated tablets did not disintegrate in simulated gastric fluid (0.1 N HCl) but released the drug in a phosphate (B84403) buffer at pH 7.4. This pH-dependent release mechanism ensures that the drug bypasses the stomach and is available for absorption in the duodenum, thereby improving its bioavailability. Another study concluded that enteric-coated tablets of esomeprazole can be effectively prepared using various enteric coating polymers with a minimal weight gain of 8%. semanticscholar.org

Dry powder coating technology has also been explored as a solvent-less alternative for applying enteric coats to Esomeprazole magnesium trihydrate beads and capsules. This method has been shown to successfully form a smooth film that provides the required enteric release profile. uwo.ca

Novel Approaches for Delayed and Dual-Release Formulations

To extend the duration of acid suppression, particularly to control nocturnal acid breakthrough, novel delayed and dual-release formulations of Esomeprazole have been developed. nih.gov These formulations are designed to release the drug at two different time points or in a sustained manner.

These dual-release systems typically consist of two types of pellets or tablets with different release characteristics. The first component releases the drug promptly in the small intestine, while the second component releases the drug at a later time, further down the gastrointestinal tract. gutnliver.org This is achieved by using different pH-sensitive polymers or by varying the thickness of the enteric coating.

Solid Dispersion and Nanoformulation Strategies

Solid dispersion and nanoformulation techniques are employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like Esaprazole, which can in turn improve their bioavailability.

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state. A study on Esomeprazole zinc, a poorly water-soluble form, utilized polyethylene (B3416737) glycol 4000 (PEG4000) as a carrier to prepare solid dispersions by the solvent method. The results showed a significant increase in the dissolution rate of Esomeprazole zinc in the solid dispersion system compared to the pure drug. The solid dispersion with a 1:8 ratio of drug to PEG4000 exhibited a 14.7-fold higher dissolution rate. nih.govresearchgate.net In this formulation, the drug was found to be in an amorphous state, which contributes to its enhanced solubility. nih.govresearchgate.net Another innovative approach used a supercritical anti-solvent (SAS) technique to develop a solid dispersion of esomeprazole, which resulted in a product with a more porous morphology and enhanced solubility. researchgate.net

Nanoformulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.

Nanocrystals: A study focused on preparing Esomeprazole nanocrystals using an evaporative precipitation ultrasonication method. The freeze-dried nanocrystals demonstrated a much faster dissolution rate, with almost 99.45% of the drug released within 60 minutes, compared to only 22.65% for the bulk drug. benthamdirect.com

Nanosuspensions: Esomeprazole nanosuspensions have also been prepared using the evaporative precipitation-ultrasonication method with stabilizers. This approach led to a 4-fold enhancement in the in vitro dissolution rate, with 100% of the drug released in 60 minutes compared to 24% for the crude drug. researchgate.net

Research on Advanced Drug Delivery Platforms

Beyond conventional formulation strategies, research is ongoing into more advanced drug delivery platforms to further improve the therapeutic efficacy of this compound.

Proniosomal Formulations for Enhanced Absorption

Proniosomes are dry, free-flowing granular products that, upon hydration, form a niosomal dispersion. They offer the advantages of being more stable and easier to handle than conventional niosomes. ijpsr.comeurekaselect.com

A study on Esomeprazole-loaded proniosomes (EZL-PNs) was conducted to enhance its bioavailability and anti-ulcer activity. The proniosomes were prepared using a slurry method and optimized using a Box-Behnken statistical design. The optimized formulation exhibited a vesicle size of 616 ± 13.21 nm and an entrapment efficiency of 81.21 ± 2.35%. mdpi.comnih.gov In vitro studies showed a sustained release of Esomeprazole (95.07 ± 2.10% in 12 hours). mdpi.comnih.gov Importantly, in vivo studies revealed a 4.02-fold enhancement in bioavailability and a significant improvement in ulcer protection (61.65%) compared to the pure drug dispersion (43.82%). mdpi.comnih.gov These findings suggest that proniosomal formulations can be a promising alternative for the oral delivery of Esomeprazole. mdpi.comnih.gov

| Formulation Parameter | Optimized Value |

| Vesicle Size | 616 ± 13.21 nm |

| Entrapment Efficiency | 81.21 ± 2.35% |

| In Vitro Drug Release (12h) | 95.07 ± 2.10% |

| Bioavailability Enhancement | 4.02-fold |

Microparticles and Nanoparticles for Controlled Release

Microparticles and nanoparticles are being investigated as carriers for the controlled and targeted delivery of this compound.

Microparticles: Esomeprazole-loaded microspheres have been developed for colon-specific drug delivery using the enteric polymer Eudragit L100. scispace.com These microspheres, prepared by the antisolvent precipitation method, were spherical with a smooth surface. The optimized formulation showed a drug entrapment efficiency of 70.63% and a drug release of 93.40% over 10 hours. scispace.com This delayed-release system protects the drug in the upper gastrointestinal tract and targets its release in the colon. scispace.com Another study prepared double-walled microspheres of Esomeprazole sodium using Hydroxy Propyl Methyl Cellulose and sodium alginate, which showed a sustained release of 97.80% over 12 hours. ijpar.com

Nanoparticles: Chitosan nanoparticles of Esomeprazole have been formulated for sustained release. These nanoparticles, prepared by the ionic gelation method, had particle sizes ranging from 215.57 nm to 257.74 nm and an entrapment efficiency of up to 64.85 ± 1.50%. ejbps.com The in vitro release studies demonstrated a sustained release profile over 24 hours. ejbps.com Additionally, pH-sensitive nanoparticles using a chemically modified guar (B607891) gum co-polymer have been developed for intestinal drug delivery of Esomeprazole magnesium. nih.gov These nanoparticles resisted drug release in acidic pH and delayed the release in an alkaline environment. nih.gov

| Delivery System | Polymer/Carrier | Key Findings |

| Microspheres | Eudragit L100 | Entrapment efficiency: 70.63%; Drug release: 93.40% over 10h scispace.com |

| Double-walled Microspheres | HPMC and Sodium Alginate | Drug release: 97.80% over 12h ijpar.com |

| Nanoparticles | Chitosan | Sustained release over 24h; Particle size: 215.57-257.74 nm ejbps.com |

| pH-sensitive Nanoparticles | Modified Guar Gum | Resisted release in acidic pH, delayed release in alkaline pH nih.gov |

Development of Innovative Oral Solid Dosage Forms (e.g., mini-tablets, polycaps)

The development of advanced oral solid dosage forms for Esaprazole aims to overcome challenges associated with conventional tablets and capsules, such as improving patient compliance and achieving complex release profiles. Mini-tablets, which are defined as tablets with a diameter of 3 mm or less, represent a significant innovation in this area. chemisgroup.us Their small size allows for easier swallowing and offers the flexibility to combine multiple units with different release characteristics into a single dosage form, such as a capsule. chemisgroup.us

A notable advancement in this field is the creation of a dual-release mini-tablet "polycap" system for Esomeprazole magnesium, a salt form of Esaprazole. pharmaexcipients.comnih.govnih.gov This system is designed to provide both rapid and sustained drug release. The development involves manufacturing two distinct types of mini-tablets that are then placed together in a hard capsule to form the polycap. pharmaexcipients.comnih.gov

The formulation of these mini-tablets involves a multi-step coating process:

First-Release Mini-tablet : The core tablet is coated with an inner layer and then an aqueous dispersion of Eudragit® L30D-55, a polymer that dissolves at a lower pH to allow for earlier drug release. pharmaexcipients.comnih.gov

Second-Release Mini-tablet : The core tablet is similarly prepared with an inner coating, but the outer enteric layer consists of an aqueous dispersion of Eudragit® S100 and Eudragit® L100. pharmaexcipients.comnih.gov This combination is designed to dissolve at a higher pH, thus delaying the release of the second dose.

Research into enteric-coated Esomeprazole minitablets has also shown that formulation variables such as the thickness of the enteric coat and the percentage of disintegrants in the core are critical factors. researchgate.net One study found that initial formulations with different coat thicknesses did not achieve a fast enough dissolution rate to be bioequivalent to the reference product in terms of maximum plasma concentration (Cmax). researchgate.net By modifying the formula to increase the percentage of disintegrant while maintaining the same coat thickness, the dissolution rate was enhanced. researchgate.net

The table below summarizes the components used in a dual-release polycap system.

| Component | Role | Material Example |

| Mini-Tablet Core | Contains the Active Pharmaceutical Ingredient (API) and facilitates rapid drug release upon coating dissolution. | Esomeprazole magnesium, disintegrants. pharmaexcipients.comresearchgate.net |

| Inner Coating | Provides a seal and separates the drug core from the outer enteric coating. | Not specified in detail in search results. |

| First-Release Coating | Enteric polymer designed for earlier dissolution in the gastrointestinal tract. | Eudragit® L30D-55. pharmaexcipients.comnih.gov |

| Second-Release Coating | Enteric polymer blend designed for later dissolution. | Eudragit® S100 and Eudragit® L100. pharmaexcipients.comnih.gov |

| Capsule Shell | Encloses the different mini-tablet populations to create the final "polycap" dosage form. | Hard capsule. pharmaexcipients.com |

Another approach involves creating delayed-release gastro-resistant pellets, a similar multiparticulate system. nih.govresearchgate.net The development of these pellets involves a three-step coating process (drug-layering, seal-coating, and enteric-coating) in a fluid bed coater. nih.govresearchgate.net Studies have evaluated various formulation factors, including the type of seal-coating polymer, with findings indicating that hydroxypropylmethyl cellulose was effective in stabilizing the formulation. nih.gov

Excipient Compatibility and Formulation Optimization Studies

The selection of appropriate excipients is a critical step in the development of a stable and effective solid dosage form. nih.govsjf.edu Drug-excipient compatibility studies are performed during pre-formulation to identify any potential physical or chemical interactions between the active pharmaceutical ingredient (API) and the chosen excipients. sjf.eduresearchgate.net Such interactions can negatively impact the stability and performance of the final product. sjf.edu